molecular formula C19H20N2O2 B2560576 Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone CAS No. 1421507-53-0

Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone

Cat. No.: B2560576
CAS No.: 1421507-53-0
M. Wt: 308.381
InChI Key: YIAZSDDQAZNBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone is a synthetic organic compound designed for research and development, featuring a spirocyclic architecture that combines a chroman ring system with a piperidine ring . This spirocyclic core is recognized in medicinal chemistry for imparting conformational rigidity and three-dimensionality to a molecule, which can lead to improved binding selectivity and enhanced pharmacokinetic properties compared to flat aromatic structures . The piperidine moiety is a privileged structure in drug discovery, found in more than twenty classes of pharmaceuticals . The specific molecular framework of spiro[chroman-2,4'-piperidine] has been identified as a key scaffold in the development of biologically active compounds, with published research indicating its potential in oncology. Derivatives of this spirocyclic system have demonstrated potent antiproliferative activity against various human cancer cell lines and have been reported to function as inhibitors of kinase targets such as EGFR and HER2 . Furthermore, structurally related spirochromane compounds are investigated as inhibitors of enzymes like acetyl coenzyme A carboxylase (ACC), highlighting the versatility of this scaffold in exploring treatments for metabolic disorders . The incorporation of the pyridine-2-carboxamide group in this molecule further enhances its potential as a fragment for designing kinase inhibitors and other therapeutically relevant targets. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

pyridin-2-yl(spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(16-6-3-4-12-20-16)21-13-10-19(11-14-21)9-8-15-5-1-2-7-17(15)23-19/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAZSDDQAZNBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)C3=CC=CC=N3)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone typically involves multi-step organic reactions One common method includes the initial formation of the spirocyclic core through a cyclization reactionThe reaction conditions often require the use of catalysts such as copper or palladium to facilitate the formation of the desired product under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)ketone, while reduction could produce pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanol.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological activities:

  • Anticancer Activity : Research indicates that derivatives of spiro[chroman-2,4'-piperidin]-4-one, related to pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone, exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer). For instance, a derivative with a sulfonyl spacer demonstrated potent activity with IC50 values between 0.31 and 5.62 μM, indicating its potential as a lead compound for further development in cancer therapy .
  • Anti-inflammatory Properties : The compound is being investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Biological Research

The biological relevance of this compound extends to:

  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Mechanistic Studies : Investigations into the mechanisms of action have revealed that certain derivatives can induce apoptosis in cancer cells, affecting cell cycle progression significantly. For example, treated MCF-7 cells showed increased sub-G1 and G2-M phase populations after exposure to active compounds .

Material Science

This compound is also being explored for applications in material science:

  • Ligand Development : The compound acts as a ligand in coordination chemistry, facilitating the synthesis of metal complexes with potential applications in catalysis and materials engineering.

Mechanism of Action

The mechanism of action of pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone involves its interaction with specific molecular targets within the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Core Spiro Systems: The target compound contains a spiro[chroman-2,4'-piperidin] core, distinct from other spiro-piperidine derivatives. For example, compounds in feature a spiro[oxindole-2,3′-piperidine] system, while those in incorporate a spiro[piperidine-4,2'-quinoline] scaffold . Chroman’s oxygenated ring may confer enhanced polarity compared to oxindole or quinoline-based analogs. Substituent Variations: The pyridin-2-yl methanone group in the target compound differs from the aryl or acyl groups in analogs (e.g., 1'-acyl groups in or imidazo[1,2-b]pyridazine cores in ) .

Spectral Characterization

  • Analytical Techniques: IR and GC-MS were employed for structural confirmation of spiro-piperidine-quinoline derivatives in , with molecular ions showing low intensity (0.5–8.0%) . Similar challenges in mass spectral analysis may apply to the target compound due to its spiro complexity.

Molecular Properties

  • Molecular Weight and Physicochemical Traits: The target compound’s estimated molecular weight (C₁₉H₁₈N₂O₂ ≈ 306.36 g/mol) is notably lower than imidazo[1,2-b]pyridazine-based methanones in (376–407 g/mol) . The chroman oxygen atom may increase hydrophilicity compared to wholly aromatic systems like those in .

Table 1: Comparative Analysis of Spiro-Piperidine Derivatives

Compound Class Core Structure Molecular Weight (g/mol) Synthesis Yield Key Analytical Methods
Target Compound Spiro[chroman-2,4'-piperidin] ~306.36 Not Reported Likely IR, NMR, MS
Spiro-Oxindole-Piperidine Spiro[oxindole-2,3′-piperidine] ~350–400 (estimated) Good TLC, IR, NMR
Spiro-Quinoline-Piperidine Spiro[piperidine-4,2'-quinoline] ~300–350 (reported) Excellent (>90%) IR, GC-MS
Imidazo-Pyridazine Methanones Imidazo[1,2-b]pyridazine 376–407 Not Specified LC-MS, HPLC

Research Implications

The structural and synthetic diversity among spiro-piperidine derivatives highlights the importance of core modifications in tuning properties. For instance:

  • Chroman’s oxygenated ring in the target compound may enhance solubility relative to fully aromatic systems .
  • Lower molecular weight compared to ’s compounds could improve bioavailability but may reduce binding affinity in kinase targets .

Biological Activity

Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential pharmacological properties. This article explores its biological activity, focusing on various studies and findings related to its therapeutic potential.

Structural Overview

The compound features a pyridine moiety and a spirocyclic chromanone structure, which contributes to its diverse biological activities. The unique arrangement of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.

1. Antimicrobial Properties

Recent studies have demonstrated that derivatives of spiro[chroman-2,4'-piperidin]-4(3H)-one exhibit significant antimicrobial activity. For instance, a series of novel derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb) strains. One compound (PS08) showed a minimal inhibitory concentration (MIC) of 3.72 μM, indicating strong anti-tubercular properties compared to the standard drug isoniazid (INH), which has an MIC of 0.09 μM .

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study highlighted the potential of spirocyclic compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compounds' ability to interact with key proteins involved in cancer progression was noted as a significant factor in their efficacy .

3. Enzyme Inhibition

The compound has been investigated for its role as an acetyl-CoA carboxylase (ACC) inhibitor. ACC is crucial in fatty acid metabolism and energy homeostasis, making it a target for metabolic disorders. Compounds derived from spirochromanones have shown promising results in inhibiting ACC activity, suggesting potential applications in treating obesity and metabolic syndrome .

Case Studies and Research Findings

StudyFindingsReference
Antitubercular Activity Compound PS08 demonstrated an MIC of 3.72 μM against Mtb, significantly inhibiting bacterial growth compared to INH (0.09 μM).
Anticancer Mechanisms Spirocyclic derivatives exhibited apoptosis induction in cancer cells, highlighting their potential as anticancer agents.
ACC Inhibition Spirochromanone derivatives were identified as effective ACC inhibitors, relevant for metabolic disease treatment strategies.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins such as Mtb tyrosine phosphatase (PtpB). These studies help predict the binding affinity and orientation of the compound within the active site of the enzyme, which is crucial for understanding its mechanism of action and optimizing its structure for enhanced activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Methodology : The synthesis typically involves multi-step routes, including Kabbe condensation to form the spirocyclic core . For example, tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate is synthesized via a Kabbe reaction between 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate in ethanol, followed by deprotection with trifluoroacetic acid . Subsequent functionalization (e.g., sulfonylation or acylation) is achieved using sulfonyl chlorides or acid chlorides under triethylamine catalysis .
  • Key Tools : NMR, HRMS, and elemental analysis are critical for structural validation .

Q. How is the anticancer activity of these derivatives evaluated in vitro?

  • Assays : The MTT assay is the standard method for cytotoxicity screening. For example, compounds are tested against MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cancer cell lines over 72 hours, with doxorubicin as a positive control .
  • Data Interpretation : Activity is quantified via IC50 values. Compound 16 (sulfonyl-bridged derivative) showed potent activity (IC50: 0.31–5.62 μM), while trimethoxyphenyl derivative 15 was less active (IC50: 18.77–47.05 μM) .

Q. What analytical techniques confirm structural integrity and purity?

  • Techniques :

  • 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., spirocyclic signals at δ 3.2–4.5 ppm) .
  • HRMS : Validates molecular formulas (e.g., C20H25N5O2 for compound 16) .
  • CHN Analysis : Ensures elemental composition .

Advanced Research Questions

Q. What structural features enhance anticancer potency in spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Structure-Activity Relationship (SAR) :

SubstituentIC50 (μM)Mechanism
Sulfonyl (Compound 16)0.31–5.62Apoptosis induction, G2-M arrest
Carbonyl (Compound 14)8.15–18.4Moderate cytotoxicity
Trimethoxyphenyl (Compound 15)18.77–47.05Weak activity due to steric hindrance
  • Key Insight : Sulfonyl groups enhance solubility and target engagement, while bulky substituents (e.g., trimethoxyphenyl) reduce efficacy .

Q. How do these compounds induce apoptosis in cancer cells?

  • Mechanistic Studies :

  • Annexin V/PI Staining : Compound 16 increased early apoptosis (>3-fold at 10 μM) in MCF-7 cells .
  • Cell Cycle Analysis : Dose-dependent G2-M phase arrest (e.g., 10 μM treatment increased G2-M population from 12% to 28%) .
    • Pathways : Activation of caspase-3/7 and disruption of mitochondrial membrane potential are implicated .

Q. What challenges exist in optimizing bioavailability for in vivo studies?

  • Issues :

  • Lipophilicity : High logP values of sulfonyl derivatives may limit aqueous solubility .
  • Metabolic Stability : Piperidine rings are prone to CYP450-mediated oxidation .
    • Solutions : Prodrug strategies (e.g., tert-butyl carbamate protection) and PEGylation improve pharmacokinetics .

Q. How do these derivatives compare to established chemotherapeutics like doxorubicin?

  • Efficacy : Compound 16 showed comparable cytotoxicity to doxorubicin in MCF-7 cells (IC50: 0.31 vs. 0.28 μM) but lower toxicity in non-cancerous cells .
  • Advantage : Selective apoptosis induction via HDAC inhibition (e.g., compound 1 and 2 in ) reduces off-target effects .

Q. What advanced techniques validate target engagement and mechanism of action?

  • Methods :

  • X-ray Crystallography : SHELX software resolves spirocyclic conformations .
  • HDAC Inhibition Assays : Fluorogenic substrates quantify enzyme activity (e.g., HDAC IC50 < 50 nM for compound 2) .
  • Molecular Docking : Quinoline moieties in ACC inhibitors show high binding affinity (ΔG < -9 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.